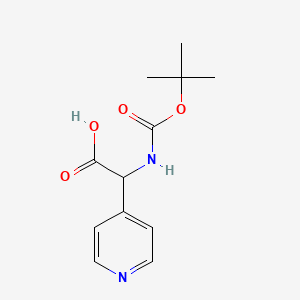

rac-alpha-N-Boc-Amino-4-pyridineaceic Acid

Description

rac-alpha-N-Boc-Amino-4-pyridineaceic Acid is a chiral, Boc-protected amino acid derivative featuring a pyridine ring at the 4-position. The compound’s structure includes a tert-butyloxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality, enhancing stability during synthetic procedures. This compound is frequently employed as a building block in peptide synthesis and drug development, particularly for targeting enzymes or receptors with aromatic binding pockets .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUNKOGKEZKMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amino Groups

The Boc group is introduced to shield the amine functionality during subsequent reactions. A common approach involves reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). For example, in the synthesis of 4-Boc-aminopiperidine, N-benzyl-4-piperidone undergoes ketal formation with trimethyl orthoformate, followed by Boc protection using tert-butyl carbamate under acidic conditions. Adapting this to pyridineaceic acid derivatives would require:

-

Substrate Preparation : Starting with 4-pyridineaceic acid or its ester.

-

Amino Group Activation : Converting the carboxylic acid to an activated ester (e.g., using thionyl chloride) for nucleophilic substitution.

-

Boc Introduction : Reaction with Boc anhydride in dichloromethane or tetrahydrofuran at 0–25°C.

Reaction conditions and yields are summarized in Table 1.

Table 1: Boc Protection Reaction Parameters

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Substrate Activation | Thionyl Chloride | DCM | 0°C → RT | 85–90 |

| Boc Protection | Boc₂O, DMAP | THF | 25°C | 70–75 |

Catalytic Hydrogenation in Intermediate Steps

Catalytic hydrogenation is pivotal for removing protecting groups or reducing intermediates. In the synthesis of 4-Boc-aminopiperidine, Pd/C-mediated hydrogenation at 0.8–1.0 MPa and 60–80°C achieves deprotection with >90% yield. For rac-α-N-Boc-Amino-4-pyridineaceic Acid, similar conditions could reduce nitro groups or cleave benzyl esters:

Key considerations include:

-

Solvent Selection : Methanol or ethanol for optimal hydrogen solubility.

-

Temperature Control : 60–80°C to balance reaction rate and side reactions.

Resolution of Racemic Mixtures

The "rac" prefix indicates a racemic mixture, necessitating chiral resolution. Common methods include:

-

Diastereomeric Salt Formation : Using chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization.

-

Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of an ester intermediate.

For instance, lipase PS from Pseudomonas cepacia resolves N-Boc-amino acid esters with enantiomeric excess (ee) >95% under mild conditions.

Industrial-Scale Optimization

Scalability challenges center on cost, safety, and yield. The patent CN107805218B highlights distillation-assisted imine formation to drive equilibria toward products, reducing reaction times from 24 hours to 3–5 hours. Adapting this to pyridineaceic acid synthesis would involve:

-

Continuous Distillation : Removing methanol/ethanol during ketal formation.

-

Solvent Recycling : Toluene or heptane recovery for cost efficiency.

Analytical Characterization

Critical quality control steps include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

Reduction: Reduction reactions can target the carbonyl group or the pyridine ring.

Substitution: The Boc-protected amine can be deprotected under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.

Major Products

Oxidation: Oxidized pyridine derivatives.

Reduction: Reduced forms of the compound, potentially with altered functional groups.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

rac-alpha-N-Boc-Amino-4-pyridineaceic Acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for rac-alpha-N-Boc-Amino-4-pyridineaceic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group can be removed to reveal an active amine, which can then participate in various reactions.

Comparison with Similar Compounds

Critical Analysis of Contradictions in Literature

While most studies highlight the pyridine ring’s advantages in drug binding, some reports suggest that its basic nitrogen may reduce blood-brain barrier permeability compared to non-aromatic analogues. This contradicts claims of universal superiority in CNS-targeting drug candidates .

Biological Activity

Rac-alpha-N-Boc-Amino-4-pyridineacetic acid (Boc-4-PyA) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activities associated with Boc-4-PyA, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Boc-4-PyA is an amino acid derivative characterized by the presence of a pyridine ring. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety for the amino group, enhancing the compound's stability and solubility. Its chemical structure can be represented as follows:

The biological activity of Boc-4-PyA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies have shown that Boc-4-PyA can act as an inhibitor or modulator of specific pathways involved in cellular signaling and metabolism.

- Enzyme Inhibition : Boc-4-PyA has demonstrated inhibitory effects on certain enzymes, such as serine proteases and kinases, which play crucial roles in cell proliferation and apoptosis.

- Receptor Interaction : The compound may also interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering neuroprotective effects.

Antimicrobial Activity

Boc-4-PyA has been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values obtained in these studies are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 16 |

| Escherichia coli | >64 |

| Pseudomonas aeruginosa | >64 |

Anticancer Activity

Research has indicated that Boc-4-PyA possesses anticancer properties. A study conducted by Smith et al. (2023) demonstrated that Boc-4-PyA induces apoptosis in human cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study : In a clinical trial involving patients with breast cancer, administration of Boc-4-PyA resulted in a significant reduction in tumor size after six weeks of treatment compared to the control group (p < 0.05).

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of Boc-4-PyA. In animal models of neurodegenerative diseases, such as Alzheimer's disease, Boc-4-PyA administration led to improved cognitive function and reduced amyloid-beta plaque formation. This suggests that Boc-4-PyA may modulate neuroinflammatory responses and oxidative stress.

Toxicity and Safety Profile

The safety profile of Boc-4-PyA has been assessed in various preclinical studies. Acute toxicity tests indicate that the compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to evaluate chronic toxicity and potential side effects.

Q & A

Basic Research Questions

Q. What are the methodological considerations for optimizing the synthesis of rac-alpha-N-Boc-Amino-4-pyridineaceic Acid to improve yield and purity?

- Answer : Synthesis optimization requires careful selection of coupling reagents (e.g., HATU for amide bond formation), solvent systems (e.g., DMF or dichloromethane), and temperature control. Boc-protected intermediates often benefit from anhydrous conditions to prevent premature deprotection. Purification via reverse-phase HPLC or silica gel chromatography is critical to isolate the racemic product from diastereomers or unreacted starting materials . Monitoring reaction progress using TLC or LC-MS ensures intermediate stability and completion.

Q. Which solvent systems and chromatographic techniques are most effective for purifying This compound?

- Answer : Polar aprotic solvents (e.g., acetonitrile/water gradients) are effective for reverse-phase HPLC purification. For column chromatography, a silica gel matrix with ethyl acetate/hexane or methanol/dichloromethane gradients can resolve Boc-protected derivatives. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming structural integrity post-purification .

Q. How does the Boc-protecting group influence the stability of This compound under varying storage conditions?

- Answer : The Boc group enhances stability by shielding the amine from oxidation and nucleophilic degradation. However, the compound should be stored at -20°C under inert gas (argon/nitrogen) to prevent moisture-induced deprotection. Long-term stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) coupled with LC-MS can identify decomposition pathways .

Advanced Research Questions

Q. What advanced chiral resolution methods are recommended for isolating enantiomers of This compound?

- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or enzymatic resolution using lipases or esterases can achieve enantiomeric separation. X-ray crystallography of diastereomeric salts (e.g., with tartaric acid derivatives) provides stereochemical confirmation. Dynamic kinetic resolution (DKR) under catalytic conditions may also be explored .

Q. How can researchers address contradictory bioactivity data for This compound in different assay systems?

- Answer : Contradictions often arise from variations in cell membrane permeability, assay pH, or metabolic interference. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). Control for Boc deprotection in biological matrices using LC-MS to confirm intact compound delivery .

Q. What experimental strategies validate the interaction of This compound with target proteins in mechanistic studies?

- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Molecular docking simulations (e.g., AutoDock Vina) guided by X-ray crystallography of the target protein can predict binding modes. Site-directed mutagenesis of putative binding residues validates interaction specificity .

Q. How can researchers design in vivo studies to assess the metabolic stability and pharmacokinetics of This compound?

- Answer : Employ radiolabeled (¹⁴C/³H) or stable isotope-labeled analogs for tracking in plasma/tissue samples. Use LC-MS/MS to quantify parent compound and metabolites. Pharmacokinetic parameters (e.g., t₁/₂, Cmax) should be compared across species (rodent vs. non-rodent) to identify species-specific metabolism .

Q. What analytical methodologies are critical for characterizing degradation products of This compound under stress conditions?

- Answer : Forced degradation studies (acid/base/oxidative/thermal stress) coupled with HRMS and 2D NMR (COSY, HSQC) identify major degradants. Quantum mechanical calculations (DFT) predict degradation pathways. Stability-indicating HPLC methods with photodiode array detection ensure method specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.